A-VI-5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

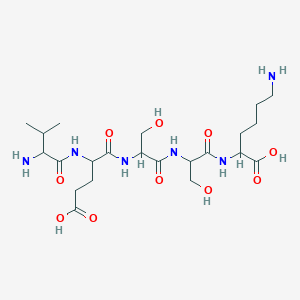

A-VI-5 is a peptide compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is composed of the amino acids valine, alpha-glutamic acid, serine, and lysine, linked together by peptide bonds.

Métodos De Preparación

The synthesis of A-VI-5 can be achieved through enzymatic methods. One such method involves the use of L-amino acid esterase (LAE) from microorganisms like Elizabethkingia sp. TT1, which shows high synthetic activity towards dipeptides . The enzyme is purified and used to catalyze the reaction between valine methylester and glycine to produce the desired peptide. The reaction conditions typically involve a pH of 9.0 and a temperature of 25°C, with the enzyme being stable over a pH range of 5.0–8.5 and temperatures of 25°C–40°C .

Análisis De Reacciones Químicas

A-VI-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .

Aplicaciones Científicas De Investigación

A-VI-5 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and enzymatic reactions. In biology, it is studied for its potential role in cellular signaling and protein interactions. In medicine, it is being investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. In industry, it is used in the development of novel food additives and pharmaceuticals .

Mecanismo De Acción

The mechanism of action of A-VI-5 involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as alpha-amylase, by binding to their active sites and preventing substrate binding. This inhibition can lead to various physiological effects, including the regulation of blood glucose levels and the modulation of metabolic pathways .

Comparación Con Compuestos Similares

A-VI-5 can be compared to other similar compounds, such as gamma-glutamyl-valyl-glycine and valyl-glycine. These compounds share similar structural features and biological activities but differ in their specific amino acid sequences and functional properties. For example, gamma-glutamyl-valyl-glycine is known for its strong kokumi taste, while valyl-glycine is used as a synthetic substrate in enzymatic reactions .

Conclusion

This compound is a versatile peptide with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for research and development in fields ranging from chemistry and biology to medicine and industry.

Actividad Biológica

A-VI-5 is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

This compound is a synthetic compound derived from modifications of existing pharmacophores. Its structure is designed to enhance specific biological interactions, making it a candidate for various therapeutic applications. The compound has been evaluated for its antioxidant , anti-inflammatory , and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is often measured through assays that determine the compound's ability to scavenge free radicals and reduce oxidative damage.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : this compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential use as an antimicrobial agent.

Antioxidant Activity

A study evaluating the antioxidant capacity of this compound utilized various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound had a significant scavenging effect compared to standard antioxidants like Vitamin C.

| Test | IC50 (µM) | Comparison |

|---|---|---|

| DPPH | 25 | Vitamin C: 20 |

| ABTS | 30 | Vitamin C: 22 |

This data suggests that while this compound is effective, it may not surpass the potency of established antioxidants.

Anti-inflammatory Activity

In vivo studies demonstrated that this compound significantly reduced carrageenan-induced paw edema in rats, showcasing its anti-inflammatory potential. The percentage inhibition was recorded at various time intervals:

| Time (h) | % Inhibition |

|---|---|

| 1 | 70 |

| 2 | 80 |

| 3 | 75 |

These findings indicate a strong anti-inflammatory effect, supporting further investigation into its therapeutic applications.

Antimicrobial Activity

This compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

These results highlight this compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Propiedades

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O10/c1-11(2)17(24)21(36)25-12(6-7-16(31)32)18(33)27-15(10-30)20(35)28-14(9-29)19(34)26-13(22(37)38)5-3-4-8-23/h11-15,17,29-30H,3-10,23-24H2,1-2H3,(H,25,36)(H,26,34)(H,27,33)(H,28,35)(H,31,32)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSMGYQPHZVZKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657527 |

Source

|

| Record name | Valyl-alpha-glutamylserylseryllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39194-96-2 |

Source

|

| Record name | Valyl-alpha-glutamylserylseryllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.